Rac-Sitagliptin Phosphate is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It functions as an oral dipeptidyl peptidase-4 inhibitor, which enhances glycemic control by increasing insulin levels and decreasing glucagon levels in a glucose-dependent manner. This compound is a racemic mixture of sitagliptin, which was first approved by the U.S. Food and Drug Administration on October 16, 2006, under various brand names including Januvia and Janumet .
Rac-Sitagliptin Phosphate is synthesized from commercially available starting materials through various chemical processes. Its active ingredient, sitagliptin, is derived from beta amino acids and derivatives, placing it in a specific class of organic compounds known for their role in metabolic pathways .
Two primary methods for synthesizing Rac-Sitagliptin Phosphate have been identified:
The synthesis processes are designed to minimize costs while maximizing efficiency and yield. The use of inexpensive reagents and avoiding noble metals is a significant advancement in the synthetic routes for sitagliptin phosphate.
Rac-Sitagliptin Phosphate has a complex molecular structure characterized by multiple functional groups. The IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphoric acid hydrate.
Rac-Sitagliptin Phosphate undergoes various chemical reactions typical of dipeptidyl peptidase-4 inhibitors:
The metabolic stability of Rac-Sitagliptin Phosphate makes it effective in maintaining therapeutic levels without significant degradation during its pharmacokinetic profile.
Rac-Sitagliptin Phosphate acts by inhibiting the enzyme dipeptidyl peptidase-4, which plays a crucial role in regulating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the hydrolysis of these hormones, sitagliptin increases their plasma concentrations, leading to enhanced insulin secretion and reduced glucagon levels in response to elevated blood glucose levels.
The inhibition mechanism exhibits high specificity with an IC50 value of approximately 18 nM against dipeptidyl peptidase-4, while not significantly affecting related enzymes like dipeptidyl peptidase-8 or dipeptidyl peptidase-9 at therapeutic concentrations .
Rac-Sitagliptin Phosphate is primarily used in clinical settings for:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5